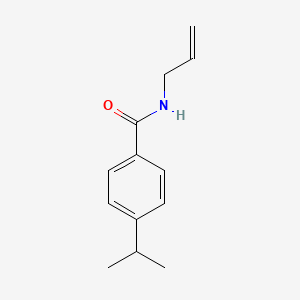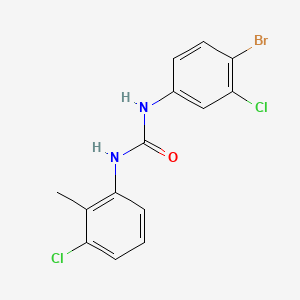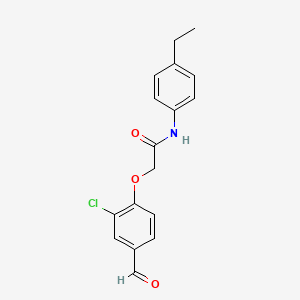![molecular formula C14H25NO3 B4670174 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid](/img/structure/B4670174.png)
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid
Descripción general
Descripción
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid is a synthetic organic compound characterized by its unique molecular structure. This compound contains a cyclohexyl group substituted with three methyl groups, an amino group, and a pentanoic acid moiety. Its structure imparts specific chemical properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid typically involves the following steps:
Formation of the Amino Group: The starting material, 3,3,5-trimethylcyclohexylamine, is prepared through the hydrogenation of 3,3,5-trimethylcyclohexanone in the presence of ammonia and a suitable catalyst.
Amide Bond Formation: The amino group is then reacted with a suitable acylating agent, such as pentanoyl chloride, under basic conditions to form the amide bond.
Oxidation: The resulting intermediate is subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxo group can yield alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]hexanoic acid: Similar structure with an additional carbon in the chain.
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid: Similar structure with one less carbon in the chain.
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]propanoic acid: Similar structure with two fewer carbons in the chain.
Uniqueness
The uniqueness of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid lies in its specific molecular configuration, which imparts distinct chemical properties and biological activities. Its balance of hydrophobic and hydrophilic regions, along with the presence of reactive functional groups, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10-7-11(9-14(2,3)8-10)15-12(16)5-4-6-13(17)18/h10-11H,4-9H2,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBGNMLVSGAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,5-difluorobenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4670094.png)



![5-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4670130.png)
![5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4670138.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4670144.png)
![1-[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4670145.png)
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine](/img/structure/B4670159.png)
![[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (5-METHYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE](/img/structure/B4670167.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4670169.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4670182.png)
![4-butyl-7-methyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4670189.png)
